molecular formula C35H57NO11 B1260360 Mycinamicin VI

Mycinamicin VI

Cat. No. B1260360
M. Wt: 667.8 g/mol
InChI Key: ORPUAOXOPLNKNG-GEUQSOIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mycinamicin VI is a mycinamicin composed of a 16-membered ring macrolactone core, an N,N-dimethylated deoxysugar desosamine and a 6-deoxysugar 6-deoxyallose.

Scientific Research Applications

  • Gene Targeting and Biosynthesis : Mycinamicin VI plays a crucial role in the biosynthesis of macrolide antibiotics. Studies have shown that specific genes like mycE and mycF are involved in the methylation of mycinamicin VI, critical for its biosynthesis in Micromonospora griseorubida. Disruption of these genes affects the production of other mycinamicins, demonstrating the interplay of genetic factors in antibiotic biosynthesis (Tsukada et al., 2010).

  • Enzymatic Function Analysis : Research has delved into understanding the enzymatic functions involved in mycinamicin biosynthesis. For instance, the in vitro function of O-methyltransferases, MycE and MycF, has been characterized, providing insights into the enzymatic pathways that lead to the production of mycinamicin VI and other related antibiotics (Li et al., 2009).

  • Engineering of Polyketide Synthases : Studies have targeted the inactivation and modification of polyketide synthases in Micromonospora griseorubida to explore the production of mycinamicin and its variants. These approaches provide valuable insights into the potential for creating new macrolide antibiotics through genetic and enzymatic engineering (Anzai et al., 2004).

  • Cytochrome P450 Enzymes in Biosynthesis : The roles of cytochrome P450 enzymes in the biosynthesis of mycinamicin are significant. Research has identified specific enzymes like MycCI and MycG, which are involved in various stages of mycinamicin VI biosynthesis. This understanding aids in the exploration of enzyme-based biocatalysis for producing complex natural products (Anzai et al., 2012).

  • Biocatalysis and Structural Studies : Structural analysis of enzymes like MycCI and MycG, which are involved in mycinamicin biosynthesis, has provided deep insights into the mechanisms of these enzymes. Such studies are crucial for understanding how these enzymes can be utilized or modified for biocatalytic applications (DeMars et al., 2016).

  • Combinatorial Biosynthesis : Genetic engineering techniques have been employed to produce variants of mycinamicin, such as by introducing biosynthetic genes into different microbial strains. This approach is instrumental in creating novel natural products with potentially enhanced or varied bioactive properties (Iizaka et al., 2014).

properties

Molecular Formula

C35H57NO11

Molecular Weight

667.8 g/mol

IUPAC Name

(3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9-trimethyl-15-[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1-oxacyclohexadeca-3,11,13-triene-2,10-dione

InChI

InChI=1S/C35H57NO11/c1-9-27-24(18-43-34-32(42)31(41)29(39)23(6)45-34)12-10-11-13-26(37)20(3)16-21(4)33(19(2)14-15-28(38)46-27)47-35-30(40)25(36(7)8)17-22(5)44-35/h10-15,19-25,27,29-35,39-42H,9,16-18H2,1-8H3/b12-10+,13-11+,15-14+/t19-,20+,21-,22+,23+,24+,25-,27+,29+,30+,31+,32+,33+,34+,35-/m0/s1

InChI Key

ORPUAOXOPLNKNG-GEUQSOIWSA-N

Isomeric SMILES

CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)O)O

SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)O)O

Canonical SMILES

CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Mycinamicin VI
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Mycinamicin VI
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Mycinamicin VI
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